molecular formula C18H17F3N4O2S B2502454 N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477852-93-0

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

Número de catálogo: B2502454
Número CAS: 477852-93-0
Peso molecular: 410.42
Clave InChI: QFWOXALDROWEDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H17F3N4O2S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The hydrazinecarbothioamide moiety is central to its biological activity.
  • Functional Groups : The presence of a trifluoromethyl group enhances lipophilicity and may influence biological interactions.
  • Pyridine Ring : The 1,6-dihydro-pyridine structure is known for its role in various pharmacological activities.

Antimicrobial Activity

Research has indicated that derivatives of hydrazinecarboxamides exhibit antimicrobial properties. A study on similar compounds showed moderate inhibition against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations (MICs) reported around 62.5 µM . The structural modifications in hydrazine derivatives can lead to enhanced activity against specific pathogens.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : A study demonstrated that certain derivatives showed IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, indicating potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Butyrylcholinesterase (BuChE) : Similar evaluations revealed IC50 values from 58.01 to 277.48 µM . These findings suggest that modifications to the hydrazine structure can enhance enzyme inhibition potency.

Case Studies

  • Antimycobacterial Activity : In a comparative study, the N-hexyl derivative of a related hydrazinecarboxamide exhibited significant activity against M. tuberculosis, with an MIC of 62.5 µM . This suggests that structural variations can lead to substantial differences in antimicrobial efficacy.
  • Enzyme Inhibition Analysis : In another study focusing on enzyme inhibition, it was found that longer alkyl chains (C5-C7) optimized BuChE inhibition while shorter chains were less effective . This highlights the importance of chain length in modulating biological activity.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Remarks
AChE InhibitionN-pentyl derivative58.01Moderate inhibitor
BuChE InhibitionN-tridecyl derivative58.01Optimal activity
AntimycobacterialN-hexyl derivative≥ 62.5Effective against M. tuberculosis

The proposed mechanism for the enzyme inhibition involves non-covalent interactions at the active site of AChE and BuChE, where the compound's structural features allow it to bind effectively without permanent modification of the enzyme . This reversible binding could provide a therapeutic window for treating conditions associated with cholinergic dysfunction.

Propiedades

IUPAC Name

1-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c1-2-8-22-17(28)24-23-16(27)13-6-7-15(26)25(11-13)10-12-4-3-5-14(9-12)18(19,20)21/h2-7,9,11H,1,8,10H2,(H,23,27)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWOXALDROWEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.